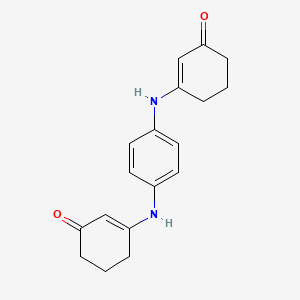

3-((4-((3-Oxocyclohex-1-enyl)amino)phenyl)amino)cyclohex-2-EN-1-one

Description

Properties

IUPAC Name |

3-[4-[(3-oxocyclohexen-1-yl)amino]anilino]cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-17-5-1-3-15(11-17)19-13-7-9-14(10-8-13)20-16-4-2-6-18(22)12-16/h7-12,19-20H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTGSSDHXGEQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CC=C(C=C2)NC3=CC(=O)CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact withcGMP-inhibited 3’,5’-cyclic phosphodiesterase B . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides.

Mode of Action

It’s likely that it interacts with its target enzyme to modulate its activity, thereby affecting the levels of cyclic nucleotides within the cell.

Biological Activity

3-((4-((3-Oxocyclohex-1-enyl)amino)phenyl)amino)cyclohex-2-EN-1-one is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by multiple functional groups, positions it as a candidate for various biological activities, including anti-cancer and antimicrobial effects.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₄H₁₆N₂O₂

- Molecular Weight : 244.29 g/mol

- Density : 1.294 g/cm³

- Boiling Point : 491.5 ± 45.0 °C .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cell proliferation, particularly in cancer cells.

- Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways associated with growth and apoptosis .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

- Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating effective inhibition of cell growth .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| PC3 (Prostate) | 20 |

| HeLa (Cervical) | 25 |

Antimicrobial Activity

The compound also displays antimicrobial properties, effective against various bacterial strains:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Case Studies

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of this compound in xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent .

- Antimicrobial Efficacy : Another research conducted at a university laboratory assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The findings revealed that the compound inhibited biofilm formation and reduced bacterial viability .

Chemical Reactions Analysis

Key Steps:

-

Excitation : S₀ → S₁ (nπ transition) → ISC → T₂ (ππ*).

-

Cyclization : Conrotatory ring closure forms a bicyclic intermediate.

-

Hydrogen Shift : A -hydride shift yields the trans-product, which epimerizes to the cis-isomer under mild conditions .

Experimental Data:

| Parameter | Value | Source |

|---|---|---|

| Quantum Yield | 0.45 (λ = 350 nm) | |

| Epimerization Time | <3 h (silica gel) | |

| Major Product Stability | cis-Hexahydrocarbazol-4-one |

Representative Conditions:

| Component | Specification | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | 72–89 |

| Base | K₂CO₃ | – |

| Solvent | DMF, 80°C | – |

Key Observations:

-

Deuterium Labeling : Deuterium incorporation at the β-position confirms a -hydride shift during photocyclization .

-

Tautomeric Equilibrium : The enaminone exists in equilibrium between keto-enamine and enol-imine forms, influencing reactivity .

Computational Insights (B3LYP/6-31G*):

| Parameter | Value (kJ/mol) |

|---|---|

| T₁ → S₀ Barrier | 27.9 |

| -Shift Barrier | 43.2 |

Functionalization of Amino Groups

The para-aminophenyl bridge can undergo:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃.

-

Acylation : Forms acetamide derivatives with acetyl chloride (e.g., N-(4-((3-oxocyclohex-1-en-yl)amino)phenyl)acetamide ).

Epimerization Under Mild Conditions

The trans-hexahydrocarbazol-4-one product spontaneously epimerizes to the cis-isomer on silica gel, bypassing the need for base-mediated equilibration .

| Property | trans-Isomer | cis-Isomer |

|---|---|---|

| Melting Point | 165–167°C | 208–210°C |

| Thermodynamic Stability | Metastable | Stable |

Limitations and Challenges

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The target compound’s key differentiator is the presence of a 3-oxocyclohex-1-enylamino group on the phenyl ring. This group contributes to extended conjugation and may enhance stability or reactivity compared to simpler substituents. Below is a comparative analysis with similar compounds:

Table 1: Substituent and Physical Property Comparison

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Halogenated derivatives (e.g., 9e, 6a) exhibit higher melting points due to increased polarity, while methoxy groups (9d) lower melting points .

- Steric Effects : Bulky substituents like trifluoromethoxy () or dimethylcyclohexenyl () reduce solubility but enhance thermal stability.

- Synthesis Yields : Reactions involving bromophenyl (86%, ) or chlorophenyl (81%, ) groups achieve high yields, suggesting robust synthetic routes for halogenated analogs.

Reactivity and Functionalization

The conjugated enone system in the target compound is susceptible to nucleophilic attacks (e.g., Michael additions) and redox reactions. Analogues with thio (9d, 9e) or selanyl (9k) substituents () show enhanced stability toward oxidation but may exhibit lower reactivity in polar reactions . Fluorinated derivatives () display unique electronic profiles due to fluorine’s electronegativity, which can modulate binding interactions in biological systems .

Q & A

Q. What are the recommended synthetic routes for preparing 3-((4-((3-Oxocyclohex-1-enyl)amino)phenyl)amino)cyclohex-2-EN-1-one, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via multi-step condensation and cyclization reactions. A common approach involves reacting substituted cyclohexenone derivatives with aromatic amines under acidic or basic conditions. For example, analogous syntheses (e.g., 2-(methyl(phenyl)amino)cyclohex-2-en-1-one) use transition metal catalysts (e.g., Ir complexes) and reducing agents like Hantzsch ester to facilitate α-enaminone formation . Optimization includes:

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalyst loading : Use 0.5–1 mol% [Ir(ppy)₂(dtbbpy)]PF₆ for efficient electron transfer.

- Purification : Flash column chromatography (10–80% ethyl acetate/hexanes) yields >70% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify enaminone protons (δ 5.5–6.5 ppm for vinyl protons) and carbonyl carbons (δ 190–200 ppm). Overlapping signals (e.g., cyclohexenyl protons) may require 2D NMR (COSY, HSQC) .

- IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm enaminone structure .

- X-ray crystallography : Resolve ambiguities in stereochemistry; SHELXL refinement is standard for small-molecule structures .

Q. How should researchers assess the compound’s stability under various experimental conditions?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >150°C for similar enaminones) .

- Photostability : Expose to UV-Vis light (254–365 nm) and monitor degradation via HPLC.

- Solution stability : Store in anhydrous DMSO or ethanol at –20°C; avoid prolonged exposure to moisture .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential amine or solvent vapors.

- Waste disposal : Follow institutional guidelines for organic solvents and nitrogen-containing compounds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and validate the compound’s reactivity and electronic properties?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths, dipole moments, and frontier molecular orbitals (HOMO/LUMO). Compare with experimental X-ray data to validate accuracy .

- Reactivity studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., amine group modifications) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

Methodological Answer:

- Dynamic effects : If NMR suggests conformational flexibility (e.g., unresolved signals), perform variable-temperature NMR or molecular dynamics simulations to assess interconversion rates .

- Disorder modeling : For X-ray data, use SHELXL’s PART instruction to refine disordered regions, ensuring R-factor convergence below 5% .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

Methodological Answer:

- Target identification : Employ affinity chromatography or SPR to screen for protein binding partners.

- Pathway analysis : Use RNA-seq or proteomics to profile downstream effects (e.g., NF-κB inhibition) in cell lines .

- Metabolic stability : Perform hepatic microsome assays to evaluate cytochrome P450-mediated degradation .

Q. What advanced synthetic strategies enable site-selective functionalization of the enaminone core?

Methodological Answer:

- Palladium-catalyzed cross-coupling : Introduce aryl/heteroaryl groups at the para-position of the aniline moiety using Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

- Electrophilic substitution : Direct bromination or nitration at the cyclohexenone ring using NBS or HNO₃/H₂SO₄ .

Q. How do solvent polarity and substituent effects influence the compound’s solubility and aggregation behavior?

Methodological Answer:

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Continuous flow reactors : Improve heat/mass transfer for high-yield, reproducible syntheses.

- Chiral resolution : Use preparative HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.